N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine” is a chemical compound. It is similar to “N,N,2,2-Tetramethyl-1,3-propanediamine” which causes severe skin burns and eye damage .

Synthesis Analysis

The synthesis of similar compounds like “Tetramethylethylenediamine” involves the replacement of the four amine hydrogens with four methyl groups . The synthesis of 1,2-diamines involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles .Molecular Structure Analysis

The molecular structure of similar compounds like “N1,N1’- (ethane-1,2-diyl)bis (N1- (2-aminoethyl)ethane-1,2-diamine)” has been investigated using molecular dynamics (MD) simulations .Chemical Reactions Analysis

Similar compounds like “1,2-Dimethylethylenediamine” are used as chelating diamines for the preparation of metal complexes, some of which function as homogeneous catalysts .Wissenschaftliche Forschungsanwendungen

Fluorescence and Excimer Stability Studies

Studies have investigated the fluorescence characteristics of aliphatic diamines, including N,N,N',N'-tetramethylpropane-1,3-diamine (TMPD), in various solvents and temperatures. This research has revealed insights into the emission bands attributed to excited monomers and intramolecular excimers. The stability of these excimers, influenced by ring size and solvent polarity, offers valuable data for applications in fluorescence-based technologies and materials science (Ahmed & Yamamoto, 1995).

Catalysis and Asymmetric Synthesis

N,N,N',N'-tetramethylpropane-1,2-diamine derivatives have been explored in metal-catalysed 1,2-diamination reactions, highlighting their role in the synthesis of chiral 1,2-diamines. These compounds are pivotal in natural product synthesis, pharmaceutical development, and as control elements in asymmetric catalysis. The advancement in metal-catalysed diamination reactions points to the potential for these diamines to contribute significantly to synthetic chemistry and drug discovery (Cardona & Goti, 2009).

CO2 Capture and Absorption

Research on N,N,N',N'-tetramethyl-1,2-ethanediamine and related diamines has demonstrated their potential in CO2 capture technologies. The study of these diamines' acid-base properties and their effectiveness in absorbing CO2 under various conditions reveals promising applications in environmental management and industrial processes aimed at reducing carbon emissions (Xiao et al., 2020).

Functionalization of Nanomaterials

The solvent-free covalent functionalization of nanodiamond (ND) with diamines, including N,N,N',N'-tetramethylpropane-1,2-diamine derivatives, has been achieved. This method, which enhances the lipophilicity and dispersibility of ND, opens new avenues for the use of functionalized nanomaterials in diverse applications ranging from biomedicine to materials engineering (Basiuk et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds with two nitrogen atoms are known to interact with various enzymes and receptors, acting as ligands or catalysts .

Mode of Action

Compounds with similar structures, containing two nitrogen atoms, are known to be easily oxidized . The lone pair of electrons on the nitrogen atoms makes them active sites that can be attacked by oxidizing agents .

Biochemical Pathways

Similar compounds are known to participate in nucleophilic substitution reactions and acylation reactions in organic synthesis .

Pharmacokinetics

It is known that similar compounds are insoluble in neutral water but soluble in acidic aqueous solutions . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.

Result of Action

It is known that similar compounds can be oxidized to corresponding oxides or nitroso compounds under the action of oxidizing agents .

Action Environment

The action, efficacy, and stability of N1,N~1~,N~2~,2-tetramethylpropane-1,2-diamine can be influenced by environmental factors . For instance, the compound’s solubility and reactivity can be affected by the pH of the environment .

Eigenschaften

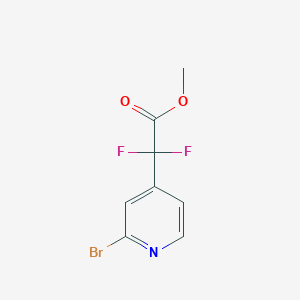

IUPAC Name |

1-N,1-N,2-N,2-tetramethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2,8-3)6-9(4)5/h8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDKWWUNXACCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)